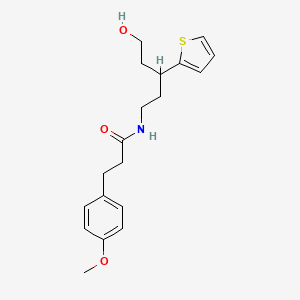

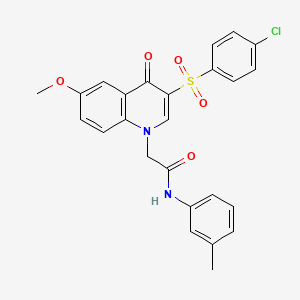

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-3-(4-methoxyphenyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of heterocyclic compounds is a focal point in medicinal chemistry due to their biological activities. In one study, a series of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives were prepared through a multi-step process. This involved converting various organic acids into corresponding esters, hydrazides, and then 5-substituted-1,3,4-oxadiazol-2-thiols, which were finally reacted with N-(5-chloro-2-methoxyphenyl)-4-bromobutanamide to yield the target compounds. The structures were confirmed using NMR, IR, and mass spectrometry .

Molecular Structure Analysis

The molecular structures of novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives were confirmed by IR, 1H-NMR, 13C-NMR spectroscopy, and mass spectrometry. These compounds included various moieties such as semicarbazide, thiosemicarbazide, and thiophenyltriazole, indicating a diverse range of functional groups that could contribute to their biological activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include condensation reactions, as seen in the preparation of N-(5-(2-chlorobenzylidene)-4-oxo-2-arylthiazolidin-3-yl)-2-(6-methoxynaphthalen-2-yl) propanamide. This process utilized 2-chlorobenzaldehyde and a strong base, sodium ethoxide, to facilitate the reaction . Another example is the reaction between 2,2-diphenylethan-1-amine and naproxen to produce N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide, which was characterized by various spectroscopic methods .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their structural features. For instance, the presence of methoxy and thiophene groups can influence the lipophilicity and electronic properties of the molecules, which in turn can affect their biological activities. The synthesized compounds were screened for biological activities such as lipoxygenase inhibition, gastric acid antisecretory activity, antioxidant, anticancer, antibacterial, and antifungal properties. The activities were found to be moderate to excellent, depending on the specific compound and test performed .

Scientific Research Applications

Antimicrobial and Antioxidant Activities

- Compounds isolated from the endophytic fungus Botryosphaeria dothidea exhibit significant antimicrobial and antioxidant activities. These include inhibition of Bacillus subtilis and Staphylococcus aureus, potent antifungal activity against Alternaria solani, and marked DPPH radical scavenging activities, suggesting potential for developing natural antimicrobial and antioxidant agents (Jian Xiao et al., 2014).

Anticancer Activity

- Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide bearing various moieties demonstrated significant anticancer activity, particularly against human glioblastoma and triple-negative breast cancer cell lines. This points to the therapeutic potential of such compounds in cancer treatment (I. Tumosienė et al., 2020).

Dual Inhibitor of Cyclooxygenase and Lipoxygenase Pathways

- The butanamide derivative S 19812 has been evaluated for its dual inhibition of cyclooxygenase and lipoxygenase pathways, showcasing its potential as a therapeutic agent for pain and inflammation associated with osteoarthritis (C. Tordjman et al., 2003).

Enzyme Inhibition and Potential for Drug Production

- Highly enantioselective bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl) propanamide for producing (S)-duloxetine intermediate highlights the role of specific compounds in facilitating the production of important pharmaceuticals, indicating the potential use of similar compounds in drug synthesis processes (Chuan-Gen Tang et al., 2011).

properties

IUPAC Name |

N-(5-hydroxy-3-thiophen-2-ylpentyl)-3-(4-methoxyphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO3S/c1-23-17-7-4-15(5-8-17)6-9-19(22)20-12-10-16(11-13-21)18-3-2-14-24-18/h2-5,7-8,14,16,21H,6,9-13H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWNHDNJRLUKPKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NCCC(CCO)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-3-(4-methoxyphenyl)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2506404.png)

![Tert-butyl 4,4-dimethyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2506409.png)

![(Z)-2-cyano-N-[2-(diethylsulfamoyl)ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2506410.png)

![8-(5-chloro-2-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2506416.png)

![N-[2-[4-[Methyl(propan-2-yl)amino]piperidin-1-yl]ethyl]but-2-ynamide](/img/structure/B2506417.png)

![N-(4-ethylphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2506418.png)

![3-(3,4-dichlorophenyl)-3-hydroxy-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2506419.png)

![3-(2-Bromo-ethyl)-benzo[d]isoxazole](/img/structure/B2506422.png)